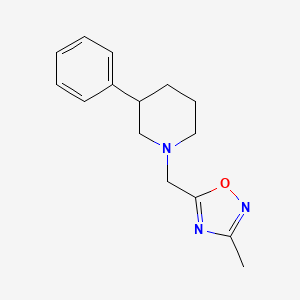

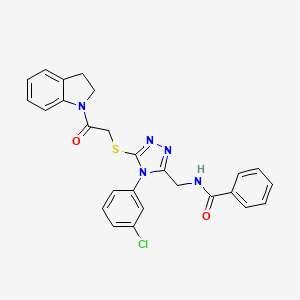

3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazoles are another type of five-membered heterocyclic compounds . These structures are often found in many bioactive compounds and drugs .

Aplicaciones Científicas De Investigación

Tuberculostatic Activity

1,2,4-oxadiazole derivatives have been synthesized and evaluated for their tuberculostatic activity. These compounds, upon undergoing specific chemical reactions, demonstrated minimum inhibiting concentrations (MICs) within the range of 25 - 100 mg/ml, indicating their potential in the treatment of tuberculosis (Foks et al., 2004).

Antibacterial and Antifungal Properties

Another study synthesized 1,3,4-oxadiazole derivatives with sulfamoyl and piperidine functionalities, which were screened for their antibacterial efficacy. These compounds exhibited valuable antibacterial results, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Similarly, other derivatives have shown potent antibacterial activities against strains like Staphylococcus aureus and Bacillus cereus, among others (Kakanejadifard et al., 2013).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have also been investigated for their ability to inhibit corrosion in metals, demonstrating significant potential in materials science for protecting metal surfaces against corrosion (Ammal et al., 2018).

Photoluminescent Properties

The synthesis and characterization of 1,3,4-oxadiazole derivatives have been explored for their mesomorphic behavior and photoluminescent properties, presenting applications in the development of new materials with specific optical properties (Han et al., 2010).

Anticancer Activity

Compounds with 1,2,4-oxadiazole rings have been identified as novel apoptosis inducers in cancer cell lines, offering a new avenue for anticancer drug development. These compounds have been tested against various cancer cell lines, indicating their potential in cancer therapy (Zhang et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various enzymes and receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

Similar compounds have been found to have various biological activities .

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

3-methyl-5-[(3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-12-16-15(19-17-12)11-18-9-5-8-14(10-18)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBILWHOPXMCPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([(4-Nitrophenyl)sulfonyl]amino)acetic acid](/img/structure/B2534835.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534839.png)

![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)

![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide](/img/structure/B2534842.png)

![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)